molecular formula C17H18ClFN4O2 B2983452 (2-Chloro-6-fluorophenyl)(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 946371-37-5

(2-Chloro-6-fluorophenyl)(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone

Cat. No.: B2983452
CAS No.: 946371-37-5
M. Wt: 364.81
InChI Key: SXBSGUYHKZJCNT-UHFFFAOYSA-N
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Description

(2-Chloro-6-fluorophenyl)(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-6-fluorophenyl)(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the 2-chloro-6-fluorophenyl intermediate through halogenation reactions. This intermediate is then coupled with the piperazine derivative under controlled conditions to form the final product. The reaction conditions often involve the use of catalysts such as palladium and bases like potassium carbonate to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-6-fluorophenyl)(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, (2-Chloro-6-fluorophenyl)(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms and receptor binding.

Medicine

Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (2-Chloro-6-fluorophenyl)(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. It is believed to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (2-Chloro-6-methoxyphenyl)(4-methylpiperazin-1-yl)methanone
  • N-(2-chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide

Uniqueness

Compared to similar compounds, (2-Chloro-6-fluorophenyl)(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone stands out due to its specific combination of functional groups and structural features. This unique arrangement allows for distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(2-chloro-6-fluorophenyl)-[4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClFN4O2/c1-11-20-14(10-15(21-11)25-2)22-6-8-23(9-7-22)17(24)16-12(18)4-3-5-13(16)19/h3-5,10H,6-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXBSGUYHKZJCNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC)N2CCN(CC2)C(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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